3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
Description
3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. The compound’s synthesis likely involves coupling reactions between substituted benzoyl chlorides and aminopyrimidine derivatives, with crystallization and refinement conducted using tools like SHELXL .
Properties
Molecular Formula |
C22H23N5O3S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H23N5O3S/c1-15-13-16(2)24-22(23-15)26-19-6-3-5-17(14-19)21(28)25-18-7-9-20(10-8-18)27-11-4-12-31(27,29)30/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,25,28)(H,23,24,26) |
InChI Key |
GOBCDDGEGOQSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving acetylacetone and guanidine under acidic conditions.
Amination: The 4,6-dimethylpyrimidine is then aminated using an appropriate amine source.
Benzamide Formation: The aminated pyrimidine is reacted with 4-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Research has indicated that compounds with similar structures often exhibit notable biological activities. The following subsections detail the potential applications of this compound in medicinal chemistry.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine and isothiazolidine compounds possess significant antimicrobial properties. For instance:
- A study on related compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The presence of the pyrimidine ring enhances the interaction with microbial enzymes, potentially leading to increased efficacy in combating infections.
Anticancer Potential
The structural features of this compound suggest it may have anticancer properties:
- Compounds containing benzamide and pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Computational studies indicate that the electronic properties of the compound may facilitate interactions with DNA or protein targets involved in cancer progression.
Synthesis Methodologies
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can be achieved through multi-step organic reactions involving:
- Formation of the Pyrimidine Intermediate : Utilizing known synthetic routes for pyrimidine derivatives.
- Coupling Reactions : Employing coupling agents to attach the dioxidoisothiazolidine moiety to the benzamide structure.
- Purification Techniques : Techniques such as recrystallization or chromatography are essential for isolating the final product with high purity.
Case Studies
Several studies illustrate the practical applications of similar compounds:
Case Study 1: Antimicrobial Evaluation
A series of pyrimidine derivatives were synthesized and evaluated for antimicrobial activity using disk diffusion methods. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain benzamide derivatives led to a reduction in cell viability through mechanisms such as apoptosis . These findings suggest that further exploration of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide could yield promising anticancer agents.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. For example, it might inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights: The target compound’s sulfone group may enhance binding to polar enzyme pockets compared to non-sulfonated analogues .
- Gaps in Evidence: No biological activity or solubility data are provided for the target compound, limiting direct pharmacological comparisons.
Biological Activity
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring, an isothiazolidine moiety, and a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 398.47 g/mol. The structural arrangement suggests potential interactions with biological targets due to the presence of various functional groups.
Table 1: Structural Features
| Component | Description |
|---|---|
| Pyrimidine Ring | Contributes to interaction with biological targets |
| Isothiazolidine | Potential for enzyme inhibition |
| Benzamide | Known for various biological activities |
Anticancer Activity
Research indicates that compounds similar to 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exhibit significant anticancer properties. In particular, studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated a related benzamide compound against A549 lung cancer cells, reporting an IC50 value of 35.39 µg/mL . This suggests that the compound could have similar or enhanced efficacy against different cancer types due to its structural characteristics .
Antimicrobial Activity
Benzamide derivatives are well-known for their antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance, N-phenyl benzamides have been reported to possess antibacterial and antifungal activities .
Enzyme Inhibition
The presence of the pyrimidine and isothiazolidine groups in the compound suggests potential inhibitory effects on specific enzymes. Research has shown that derivatives can act as inhibitors for various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups can significantly impact its efficacy and selectivity.
Key Findings from SAR Studies
- Pyrimidine Substitution : Variations in the pyrimidine ring can enhance binding affinity to target proteins.
- Isothiazolidine Modifications : Altering substituents on the isothiazolidine can improve enzyme inhibition rates.
- Benzamide Variants : Different substitutions on the benzamide portion can lead to varied biological activities, including enhanced anticancer effects.
Table 2: Summary of SAR Findings
| Modification Type | Effect on Activity |
|---|---|
| Pyrimidine Substitution | Increased binding affinity |
| Isothiazolidine Alteration | Improved enzyme inhibition |
| Benzamide Variation | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
